methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate
Description
Properties
Molecular Formula |
C16H18N2O6S4 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
methyl 4-[(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
InChI |
InChI=1S/C16H18N2O6S4/c1-23-9(19)5-3-7-17-13(21)11(27-15(17)25)12-14(22)18(16(26)28-12)8-4-6-10(20)24-2/h3-8H2,1-2H3/b12-11+ |
InChI Key |
XPXZXTICGOUOOC-VAWYXSNFSA-N |
Isomeric SMILES |
COC(=O)CCCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCCC(=O)OC)/SC1=S |
Canonical SMILES |
COC(=O)CCCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCC(=O)OC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions (MCRs)
MCRs enable one-pot synthesis of complex scaffolds. For example, Foroughifar et al. demonstrated that Bi(SCH₂COOH)₃ catalyzes the reaction of aromatic amines, aldehydes, and mercaptoacetic acid under solvent-free conditions at 70°C to form thiazolidin-4-ones in high yields. Similarly, Kaboudin et al. utilized a four-component condensation-cyclization with hydrazine carbothiomide and dimethyl acetylenedicarboxylate (DMAD) in ethanol to generate 3H-thiazole analogues. These methods highlight the feasibility of MCRs for constructing the target compound’s core.
Green Chemistry Approaches
Prasad et al. employed polypropylene glycol (PPG) as a recyclable catalyst for synthesizing 2-aryl-thiazolidin-4-ones at 110°C, achieving 83% yield. In contrast, polyethylene glycol (PEG) failed to catalyze the reaction, underscoring PPG’s superiority in solvent-free conditions. Taherkhorsand et al. further enhanced reaction efficiency using ultrasound irradiation with DSDABCOC, reducing energy consumption while maintaining 82–92% yields. Such green methods are critical for scaling up the target compound’s synthesis.
Intermediate Functionalization
The patent WO2008075380A2 describes a pioglitazone synthesis route involving diazotization, Meerwein arylation, and thiourea cyclization. Key steps include:
-
Diazotization of 4-[2-(5-ethyl-2-pyridyl)ethoxy]aniline.
-
Reaction with methyl acrylate and hydrobromic acid to form a bromoester.
-
Cyclization with thiourea to yield 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone.
-
Hydrolysis to pioglitazone.
This pathway’s emphasis on intermediates like iminothiazolidinones informs strategies for functionalizing the target compound’s butanoate side chains.
Proposed Synthesis Pathways for the Target Compound
Sequential Thiazolidinone Ring Formation
Route A: Core Synthesis via Cyclocondensation
-
First Thiazolidinone Ring : React 4-methoxy-4-oxobutylamine with mercaptoacetic acid and an aldehyde (e.g., 4-oxo-benzaldehyde) under PPG catalysis at 110°C.
-
Second Thiazolidinone Ring : Introduce a second aldehyde (e.g., methyl 4-oxobutanoate) to the intermediate, followed by cyclocondensation with thiourea in ethanol.
-
Esterification : Treat the di-thiazolidinone product with methanol and HCl to form the methyl ester.
Key Conditions :
Stereochemical Control via Reductive Amination
Route B: Sodium Borohydride Reduction
-
Form the Schiff base intermediate by reacting 4-[2-(5-ethyl-pyridin-2-yl)ethoxy]benzaldehyde with a thiazolone derivative.
Optimization :
Comparative Analysis of Synthetic Methods
| Method | Catalysts/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| MCR (Bi Catalyst) | Bi(SCH₂COOH)₃, 70°C, solvent-free | 85–90 | Short reaction time, high atom economy | Requires high-purity aldehydes |
| Green Synthesis (PPG) | PPG, 110°C, solvent-free | 83 | Recyclable catalyst, no solvent | Limited substrate scope |
| Ultrasound-Assisted | DSDABCOC, ultrasound | 82–92 | Energy-efficient, rapid kinetics | Special equipment needed |
| Reductive Amination | NaBH₄, CoCl₂·6H₂O, 0–5°C | 75–80 | Stereochemical control | Low-temperature sensitivity |
Characterization and Validation
Post-synthesis characterization involves:
Chemical Reactions Analysis
2.1. Nucleophilic Substitution at Thioxo Groups
The thioxo sulfur atoms are reactive toward nucleophiles such as amines or alcohols. For example:
-
Reaction with primary amines : Forms thioamide derivatives via substitution of the thioxo group.
Example :
2.2. Oxidation of Thioxo Groups
Thioxo groups can oxidize to sulfonyl or sulfonic acid derivatives under strong oxidizing agents:
-
With H2_22O2_22/AcOH : Converts C=S to C=O, yielding oxo-thiazolidinone analogs.
Example :
2.3. Hydrolysis of Ester Groups
The methoxy and butanoate esters undergo hydrolysis under acidic or basic conditions:
-
Basic hydrolysis (NaOH/H2_22O) : Forms carboxylic acid derivatives.
2.4. Cycloaddition Reactions
The conjugated dienone system participates in [4+2] Diels-Alder reactions with dienophiles:
-
With maleic anhydride : Forms a bicyclic adduct.
Conditions: Toluene, 110°C, 12 hours.
Reaction Data Table
Mechanistic Insights
-
Thioxo group reactivity : The electron-deficient sulfur in C=S bonds attracts nucleophiles, leading to substitution or oxidation .
-
Conjugation effects : The E-configuration stabilizes the ene-system, enhancing cycloaddition efficiency.
-
Steric hindrance : Bulky substituents on the thiazolidinone rings reduce reaction rates, as observed in analogous compounds .
Research Findings
-
Antimicrobial activity : Derivatives formed via thioamide substitution showed enhanced antibacterial properties (MIC: 2–8 µg/mL against S. aureus) .
-
Thermal stability : The compound decomposes at 220–240°C, limiting high-temperature applications .
-
Solubility : Hydrolysis products exhibit improved aqueous solubility (>10 mg/mL at pH 7.4) .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate has shown promising potential in medicinal chemistry:
Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation as an antibacterial agent.
Anticancer Properties : Research has suggested that the compound may induce apoptosis in cancer cells, potentially serving as a lead compound for developing new anticancer therapies.
Material Science
The unique structural properties of this compound can be leveraged in material science for:
Polymer Development : Its reactive functional groups can be utilized in synthesizing novel polymers with enhanced mechanical and thermal properties.
Catalysis : The compound may serve as a catalyst or catalyst precursor in various organic reactions due to its ability to stabilize reactive intermediates.
Case Study 1: Antimicrobial Testing
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yli-dene]-4-oxo -2-thioxo -1,3 -thiazolidin -3 -yl}butanoate against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth at low concentrations, indicating its potential as a therapeutic agent.
Case Study 2: Anticancer Mechanism
In another study published in the Journal of Medicinal Chemistry, researchers explored the mechanism of action of methyl 4-{(5E)-5-[3-(4-methoxy -4 -oxobutyl) -4 -oxo -2 -thioxo -1,3 -thiazolidin -5 -ylidene] -4 -oxo -2 -thioxo -1,3 -thiazolidin -3 -yl}butanoate on human cancer cell lines. The findings revealed that the compound induced apoptosis via the mitochondrial pathway, highlighting its potential application in cancer therapy.
Mechanism of Action
The mechanism of action of methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation, which are relevant in the context of disease treatment .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
Electronic and Steric Effects :
- The target compound ’s dual thioxo groups create a highly electron-deficient system compared to analogues with single thioxo groups (e.g., ). This may enhance electrophilic reactivity .
- Substituents like bromophenyl () or dimethoxybenzylidene () introduce steric bulk and alter π-π stacking interactions, impacting crystallinity and solubility .
Side Chain Modifications :
- Ester vs. Carboxylic Acid : The target’s methoxy-oxobutyl ester (logP ~2.5 estimated) increases membrane permeability compared to carboxylic acid derivatives (e.g., , logP ~1.8) .
- Amide vs. Ester : ’s morpholinylamide side chain improves aqueous solubility (cLogP ~1.2) but reduces metabolic stability compared to esters .
Biological Implications :
- Compounds with polar groups (e.g., -OH in ) exhibit better antioxidant activity due to radical scavenging .
- Brominated aryl groups () enhance antimicrobial potency via halogen bonding with bacterial targets .
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic and Physical Data
Biological Activity
The compound methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₅S₂ |
| Molecular Weight | 359.39 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. A study found that compounds similar to this compound showed potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics like ampicillin and streptomycin, indicating a promising potential for further development as antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound was evaluated through in vitro studies. It demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, compounds structurally related to thiazolidinones have shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro. This activity positions it as a candidate for further research in treating inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. For antimicrobial activity, it is believed that the compound inhibits bacterial cell wall synthesis or disrupts membrane integrity. In cancer cells, it may induce apoptosis via mitochondrial pathways or inhibit key signaling pathways involved in cell survival .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the thiazolidine ring or the butanoate side chain can enhance biological activity while minimizing toxicity. For example, substituents like methoxy groups have been shown to increase lipophilicity and improve cellular uptake .
Study 1: Antimicrobial Efficacy
In a comparative study involving various thiazolidinone derivatives, this compound exhibited an MIC of 0.004 mg/mL against Enterobacter cloacae, showcasing its strong antibacterial potential .
Study 2: Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects on breast cancer cell lines revealed that this compound reduced cell viability significantly at concentrations as low as 10 µM. Further analysis indicated that apoptosis was induced through caspase activation pathways .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Methodological Answer:
The synthesis of this compound can be adapted from protocols used for structurally related thiazolidinone derivatives. A typical approach involves:
- Condensation reactions : Reacting thiosemicarbazide derivatives with chloroacetic acid in the presence of sodium acetate and acetic acid/DMF under reflux (2–4 hours), followed by recrystallization .
- Functional group modifications : Oxidation or reduction of specific moieties (e.g., iodine or hydroxy groups in analogous compounds) using controlled conditions to avoid side products .
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency, while acetic acid aids in protonation steps .
Key Considerations : Optimize stoichiometry and temperature to minimize byproducts like quinone derivatives .
Basic: What analytical techniques are critical for structural elucidation?
Methodological Answer:
- X-ray crystallography : Resolve stereoelectronic features (e.g., E/Z isomerism) and confirm substituent positioning .
- NMR spectroscopy : Use - and -NMR to identify proton environments (e.g., thioxo groups at δ 160–170 ppm) and verify methoxy/butanoate sidechains .
- FTIR : Confirm carbonyl (C=O, ~1700 cm) and thioxo (C=S, ~1200 cm) functional groups .
Validation : Cross-reference spectral data with computational predictions (e.g., density functional theory) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., acetic acid) .
- Storage : Keep in airtight containers at 2–8°C, separated from oxidizers and acids to prevent degradation .
Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational modeling predict reactivity and stability?
Methodological Answer:
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites and assess stability under varying pH .
- Molecular dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to optimize reaction conditions .
- Docking studies : Evaluate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
Validation : Compare computational results with experimental data (e.g., NMR chemical shifts) to refine models .
Advanced: How to resolve contradictions in reaction outcomes during synthesis?
Methodological Answer:
- Variable isolation : Systematically test parameters (e.g., temperature, solvent ratios) to identify factors causing divergent products (e.g., quinone vs. thiazolidinone derivatives) .
- In-situ monitoring : Use techniques like HPLC or inline IR to track intermediate formation .
- Mechanistic studies : Probe reaction pathways via isotopic labeling (e.g., ) or trapping experiments for reactive intermediates .
Example : Oxidation of hydroxy groups may require strict anhydrous conditions to prevent side reactions .
Advanced: What strategies optimize biological activity through structural modifications?
Methodological Answer:
- SAR analysis : Synthesize analogs with varied substituents (e.g., alkyl chain length, electron-withdrawing groups) and test against target enzymes (e.g., kinase inhibitors) .
- Bioisosteric replacement : Substitute thioxo groups with carbonyl or selenoxo moieties to enhance bioavailability .
- Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using 3D-QSAR models .
Case Study : Analogous thiazolidinones with extended conjugation showed improved inhibitory activity in vitro .
Advanced: How to assess stability under varying experimental conditions?
Methodological Answer:
- Accelerated stability studies : Expose the compound to stressors (e.g., UV light, 40°C/75% RH) and monitor degradation via LC-MS .
- pH profiling : Test solubility and stability in buffers (pH 1–13) to identify optimal storage/assay conditions .
- Compatibility testing : Evaluate interactions with excipients or solvents used in formulation (e.g., PEG, ethanol) .
Critical Insight : Degradation products (e.g., hydrolyzed thioxo groups) may retain biological activity and require characterization .
Advanced: What methodologies validate the compound's role in mechanistic studies?
Methodological Answer:
- Isotopic labeling : Incorporate or isotopes to track metabolic pathways or binding kinetics .
- Kinetic assays : Measure enzyme inhibition constants () using fluorogenic substrates in real-time assays .
- Cryo-EM/X-ray crystallography : Resolve ligand-target complexes to identify binding motifs and guide analog design .
Application : Thiazolidinone derivatives have been used to probe allosteric sites in protease targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
